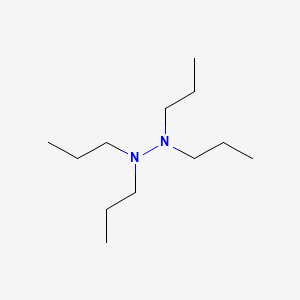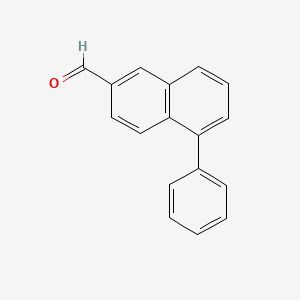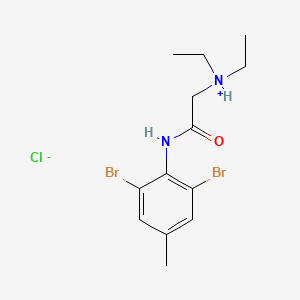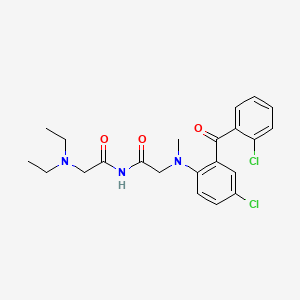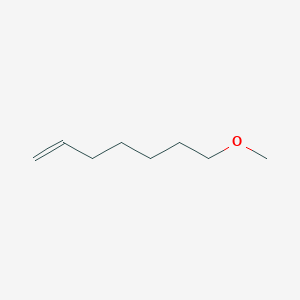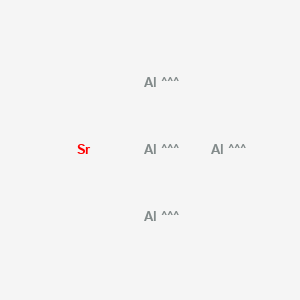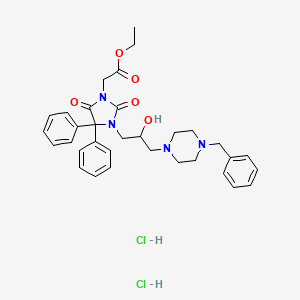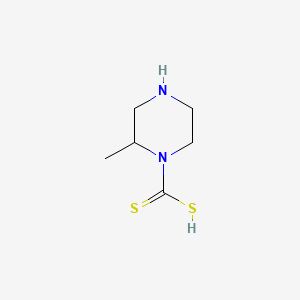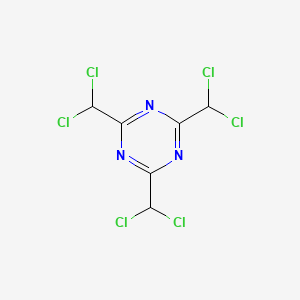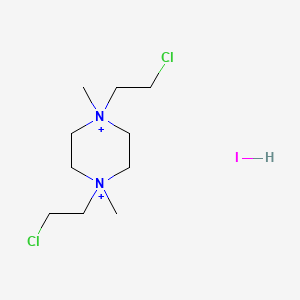
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups attached to a piperazine ring, which is further substituted with dimethyl groups. The hydroiodide form indicates the presence of iodide ions, which can influence the compound’s solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide typically involves the reaction of piperazine derivatives with chloroethyl compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of diethanolamine and thionyl chloride to yield the desired piperazine intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with the chloroethyl groups.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to alkylate DNA.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide involves the alkylation of nucleophilic functional groups on biomolecules, particularly DNA. This alkylation can lead to the formation of crosslinks within the DNA strands, thereby inhibiting DNA replication and transcription . The compound primarily targets the N7 position of guanine bases in DNA, leading to cytotoxic effects and potential anticancer activity.
類似化合物との比較
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another alkylating agent used in cancer treatment.
1,4-Bis(2-chloroethyl)benzene: A structurally similar compound with different applications.
1,4-Bis(2-chloroethylthio)-n-butane: A related compound with similar reactivity.
Uniqueness
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide is unique due to its specific piperazine ring structure and the presence of dimethyl groups, which can influence its reactivity and biological activity. Its ability to form stable hydroiodide salts also distinguishes it from other similar compounds.
特性
CAS番号 |
7470-46-4 |
|---|---|
分子式 |
C10H23Cl2IN2+2 |
分子量 |
369.11 g/mol |
IUPAC名 |
1,4-bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide |
InChI |
InChI=1S/C10H22Cl2N2.HI/c1-13(5-3-11)7-9-14(2,6-4-12)10-8-13;/h3-10H2,1-2H3;1H/q+2; |
InChIキー |
AWHWOKXFNLLGPR-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CC[N+](CC1)(C)CCCl)CCCl.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


